2-(2,2-Dimethyl-3-norbornylidene)ethyl acetate
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Overview
Description
(Z)-2-(3,3-DIMETHYLBICYCLO[221]HEPT-2-YLIDENE)ETHYL ACETATE is a complex organic compound characterized by its bicyclic structure and acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the acetate group via esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Methods such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE can undergo various chemical reactions, including:
Oxidation: Conversion of the acetate group to other functional groups.
Reduction: Reduction of the bicyclic structure to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Study of Reaction Mechanisms: Provides insights into the behavior of bicyclic compounds in various chemical reactions.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Investigation of its effects on biological systems and potential therapeutic applications.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Engineering: Application in processes requiring specific chemical transformations.
Mechanism of Action
The mechanism of action of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE would involve its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHANOL: Similar structure but with an alcohol group instead of an acetate group.
(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL METHYL ETHER: Similar structure but with a methyl ether group.
Uniqueness
The uniqueness of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE lies in its specific combination of a bicyclic structure and an acetate functional group, which may confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
58437-70-0 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethyl] acetate |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-7-6-12-10-4-5-11(8-10)13(12,2)3/h6,10-11H,4-5,7-8H2,1-3H3/b12-6- |
InChI Key |
DVZKEXVVDIXSMK-SDQBBNPISA-N |
Isomeric SMILES |
CC(=O)OC/C=C\1/C2CCC(C2)C1(C)C |
Canonical SMILES |
CC(=O)OCC=C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
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